5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid
CAS No.:
Cat. No.: VC9176841
Molecular Formula: C12H13NO5
Molecular Weight: 251.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO5 |
|---|---|
| Molecular Weight | 251.23 g/mol |
| IUPAC Name | 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid |
| Standard InChI | InChI=1S/C12H13NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h3-4,6,10,14H,1-2,5H2,(H,13,15)(H,16,17) |
| Standard InChI Key | ZSAPGTYWLKVNEO-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
| Canonical SMILES | C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
-
SMILES: C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
-
InChIKey: ZSAPGTYWLKVNEO-UHFFFAOYSA-N
Density functional theory (DFT) simulations predict strong electron-withdrawing effects from the carboxamide group, which polarizes the aromatic ring and enhances hydrogen-bonding capacity. The hydroxyl group at position 5 further contributes to solubility in polar solvents, as evidenced by its 30.1 µg/mL aqueous solubility.
Synthesis and Reaction Pathways
Regioselective Nitration and Amidation
A representative synthesis begins with 2-methylphenol, which undergoes copper(II)-catalyzed nitration in tetrahydrofuran (THF) at reflux conditions to yield 5-hydroxy-2-nitrobenzoic acid intermediates . Subsequent reduction of the nitro group to an amine, followed by amidation with tetrahydrofuran-2-carbonyl chloride, produces the target compound. This route achieves a 70% yield under optimized conditions .
Reaction Scheme:
-
Nitration:
-
Reduction:
-
Amidation:
Challenges in Purification
Purification via silica gel chromatography is critical due to byproducts arising from incomplete nitration or over-oxidation. Solvent selection (e.g., ethyl acetate/hexane mixtures) optimizes separation, while recrystallization from ethanol enhances purity to >95% .
Pharmaceutical Applications
Solubility and Bioavailability
With a solubility of 30.1 µg/mL, the compound requires formulation strategies (e.g., nanoemulsions or cyclodextrin complexes) to improve oral bioavailability. Comparative studies with 3-hydroxybenzoic acid derivatives indicate that alkyl side chains, like the THF group, reduce crystallization tendencies and enhance dissolution rates .
Material Science Applications
Polymer Precursors
The rigid benzoic acid core and flexible THF side chain enable the compound to act as a monomer for polyamides or polyesters. Coordination with transition metals (e.g., Cu²⁺ or Fe³⁺) forms metallopolymers with applications in catalysis and photoluminescence.
Metal-Organic Frameworks (MOFs)
The carboxylate and hydroxyl groups facilitate chelation with metal ions, forming porous MOFs. For example, reaction with zinc nitrate yields frameworks with surface areas exceeding 800 m²/g, suitable for gas storage or drug delivery.
Comparative Analysis of Related Compounds
| Property | 5-Hydroxy-2-(THF-carboxamido)benzoic acid | 3-Hydroxybenzoic Acid | 5-Nitro-2-hydroxybenzoic Acid |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₅ | C₇H₆O₃ | C₇H₅NO₅ |
| Molecular Weight (g/mol) | 251.23 | 138.12 | 183.12 |
| Solubility (µg/mL) | 30.1 | 4500 | 120 |
| Melting Point (°C) | 215–217 (dec.) | 200–202 | 189–191 |
| Bioactivity | Enzyme inhibition, polymer precursor | Antioxidant | Antibacterial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume